molecular formula C14H22N2O B14214827 N-Benzyl-3,3-dimethylisovalinamide CAS No. 828246-38-4

N-Benzyl-3,3-dimethylisovalinamide

Cat. No.: B14214827
CAS No.: 828246-38-4
M. Wt: 234.34 g/mol
InChI Key: JYGKDAVBMCLCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3,3-dimethylisovalinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the amide, along with a 3,3-dimethylisovaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3,3-dimethylisovalinamide typically involves the reaction of 3,3-dimethylisovaline with benzylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3,3-dimethylisovalinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-3,3-dimethylisovalinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-3,3-dimethylisovalinamide involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the amide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-nitroaniline: Known for its nonlinear optical properties.

    N-Benzylcaffeamide: Explored for its anticancer potential.

    N-Benzylferulamide: Investigated for its antioxidant properties.

Uniqueness

N-Benzyl-3,3-dimethylisovalinamide is unique due to its specific structural features, including the 3,3-dimethylisovaline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

828246-38-4

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-amino-N-benzyl-2,3,3-trimethylbutanamide

InChI

InChI=1S/C14H22N2O/c1-13(2,3)14(4,15)12(17)16-10-11-8-6-5-7-9-11/h5-9H,10,15H2,1-4H3,(H,16,17)

InChI Key

JYGKDAVBMCLCJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C(=O)NCC1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.